molecular formula C23H21N3O3S2 B498894 5-(benzenesulfonylmethyl)-11-benzyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

5-(benzenesulfonylmethyl)-11-benzyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B498894
M. Wt: 451.6g/mol
InChI Key: CHKNBVZLHZGYFK-UHFFFAOYSA-N
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Description

7-benzyl-2-[(phenylsulfonyl)methyl]-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-2-[(phenylsulfonyl)methyl]-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of a benzyl-substituted pyridine derivative with a thieno[2,3-d]pyrimidine precursor. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-benzyl-2-[(phenylsulfonyl)methyl]-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

7-benzyl-2-[(phenylsulfonyl)methyl]-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-benzyl-2-[(phenylsulfonyl)methyl]-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-benzyl-2-[(phenylsulfonyl)methyl]-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its combination of functional groups and structural features. This uniqueness contributes to its potential as a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C23H21N3O3S2

Molecular Weight

451.6g/mol

IUPAC Name

5-(benzenesulfonylmethyl)-11-benzyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C23H21N3O3S2/c27-22-21-18-11-12-26(13-16-7-3-1-4-8-16)14-19(18)30-23(21)25-20(24-22)15-31(28,29)17-9-5-2-6-10-17/h1-10H,11-15H2,(H,24,25,27)

InChI Key

CHKNBVZLHZGYFK-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1C3=C(S2)N=C(NC3=O)CS(=O)(=O)C4=CC=CC=C4)CC5=CC=CC=C5

Canonical SMILES

C1CN(CC2=C1C3=C(S2)N=C(NC3=O)CS(=O)(=O)C4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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